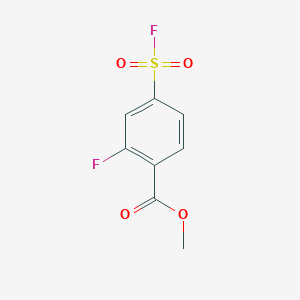

Methyl 2-fluoro-4-(fluorosulfonyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-4-fluorosulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZNEFRVGUWAFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of Methyl 2-fluoro-4-(fluorosulfonyl)benzoate

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 2-fluoro-4-(fluorosulfonyl)benzoate

Introduction

This compound is a specialized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique trifunctionalized structure, featuring a methyl ester, an ortho-fluoro substituent, and a para-fluorosulfonyl group, makes it a highly versatile building block for the synthesis of complex molecules and a valuable tool in covalent inhibitor design. The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity[1][2].

The defining feature of this molecule is the fluorosulfonyl moiety (-SO₂F). This group serves as a highly tunable and stable electrophilic "warhead." It is notably employed in Sulfonyl-Fluoride Exchange (SuFEx) click chemistry, allowing for the creation of robust covalent bonds with nucleophilic residues in biological targets. This guide provides a detailed examination of the chemical properties, reactivity, and practical applications of this compound, offering field-proven insights for its use in a research setting.

Compound Identification and Physicochemical Properties

Precise identification is critical for experimental reproducibility. While a specific CAS number for this exact isomer is not broadly indexed, its identity is unequivocally defined by its structure and IUPAC name. Its properties can be inferred from closely related analogs and computational models.

Chemical Structure:

Table 1: Core Identifiers and Predicted Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₈H₆F₂O₄S | Calculated |

| Molecular Weight | 236.19 g/mol | Calculated |

| Physical Form | Predicted to be a solid at room temperature | Analogy to similar compounds[3] |

| Storage Temperature | Inert atmosphere, 2-8°C recommended | Analogy to similar compounds[3] |

| Predicted XLogP | ~1.8 | Computational Prediction |

| Hydrogen Bond Acceptors | 4 | Computational Prediction |

Spectroscopic and Analytical Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The expected spectra for this compound are distinct due to the influence of the two different fluorine atoms.

-

¹H NMR Spectroscopy: The aromatic region would display complex multiplets for the three protons on the benzene ring due to ortho, meta, and para couplings, as well as additional splitting from the adjacent ¹⁹F nucleus. A sharp singlet, integrating to 3H, would appear downfield (typically ~3.9 ppm) corresponding to the methyl ester protons[4].

-

¹⁹F NMR Spectroscopy: This is a key technique for this molecule. Two distinct signals are expected: one for the aromatic fluorine (C-F) and another for the sulfonyl fluoride (S-F). The S-F fluorine typically appears as a singlet around +65 ppm[5]. The C-F signal's chemical shift would be further downfield.

-

¹³C NMR Spectroscopy: The spectrum would show eight distinct carbon signals. The carbonyl carbon of the ester would be significantly downfield (~165 ppm). The aromatic carbons would show complex splitting patterns due to C-F coupling.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include strong absorptions for the S=O stretches of the sulfonyl group (approx. 1400 and 1200 cm⁻¹), the C=O stretch of the ester (approx. 1720 cm⁻¹), and C-F bond vibrations.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 236. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group.

Chemical Reactivity and Mechanistic Rationale

The utility of this compound stems from the distinct reactivity of its three functional groups. Experimental design should be guided by an understanding of these reactive sites.

The Fluorosulfonyl Group: A Gateway to Covalent Chemistry

The fluorosulfonyl group is the primary center of reactivity. It is an electrophilic moiety that is notably more stable to hydrolysis than its sulfonyl chloride counterpart, yet it is sufficiently reactive to engage with strong nucleophiles. This makes it an ideal functional group for targeted covalent modification.

The SuFEx Reaction: The cornerstone reaction involving this group is the Sulfonyl-Fluoride Exchange (SuFEx). In this process, a nucleophile (typically an amine or alcohol) attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a highly stable sulfonamide or sulfate ester linkage, respectively.

Reactivity of the Methyl Ester

The methyl ester group provides a secondary site for modification.

-

Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide, followed by acidic workup will readily hydrolyze the ester to the corresponding carboxylic acid, 2-fluoro-4-(fluorosulfonyl)benzoic acid. This introduces a new functional handle for further chemistry, such as amide coupling.

-

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl group can be exchanged for a different alkyl or aryl group.

Reactions Involving the Aromatic Ring

The aromatic ring is heavily deactivated by the two strongly electron-withdrawing groups (-COOCH₃ and -SO₂F), making electrophilic aromatic substitution challenging. However, this electronic arrangement makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom at the C2 position, activated by the para-sulfonyl and ortho-ester groups, can be displaced by potent nucleophiles.

Synthetic Workflow and Experimental Protocols

While a specific documented synthesis for this isomer is sparse, a logical and efficient pathway can be designed based on established organic chemistry principles. A plausible route involves the functionalization of a commercially available starting material.

Protocol 1: Synthesis of Sulfonamide Derivative via SuFEx

This protocol describes a general procedure for reacting this compound with a primary amine.

-

Reagent Preparation: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or THF.

-

Addition of Amine: To the solution, add the primary amine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[6].

-

Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Research and Drug Discovery

The true value of this compound lies in its application as a versatile synthon.

-

Covalent Inhibitors: The fluorosulfonyl group is a key "warhead" for designing covalent inhibitors that target nucleophilic amino acid residues (e.g., lysine, tyrosine, serine) in protein active sites. The resulting sulfonamide or sulfamate bond is highly stable, leading to irreversible inhibition.

-

Chemical Biology Probes: It can be used to construct activity-based probes to identify and profile enzyme activity within complex biological systems.

-

Fragment-Based Drug Discovery (FBDD): As a decorated fragment, it can be used in screening campaigns to identify initial hits that can be elaborated into more potent drug candidates. The multiple functional groups allow for rapid diversification and optimization of the initial fragment hit.

Safety and Handling

As with any reactive chemical, proper safety precautions are paramount. Information from analogous compounds provides a strong basis for safe handling procedures.

-

Hazards: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation[7][8]. It may also cause respiratory irritation. The fluorosulfonyl moiety can react with moisture to release hydrofluoric acid.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat[9]. Work in a well-ventilated fume hood.

-

Handling: Avoid breathing dust, fumes, or vapors[7][9]. Avoid contact with skin and eyes. Keep away from water and moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon)[3][10].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[8][10].

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for modern drug discovery and chemical biology. Its trifunctional nature provides a rich platform for synthetic diversification, while its fluorosulfonyl group offers a reliable and tunable handle for forging stable covalent linkages. A thorough understanding of its reactivity, guided by the principles and protocols outlined in this guide, will empower researchers to fully leverage its potential in creating novel therapeutics and research probes.

References

-

PubChem. Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. [Link]

-

The Royal Society of Chemistry. Supporting Information for an article. [Link]

-

Organic Syntheses. Trifluoromethylation of 4-Bromo-3-oxo-Δ4-steroids. [Link]

-

PubChemLite. Methyl 2-[(fluorosulfonyl)methyl]benzoate (C9H9FO4S). [Link]

-

PubChemLite. Methyl 2-(fluorosulfonyl)benzoate (C8H7FO4S). [Link]

-

ResearchGate. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

-

National Center for Biotechnology Information. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

-

PubMed. Methyl 2-[4-(tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoate. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

Sources

- 1. Methyl 2-fluoro-4-(4-methylphenyl)benzoate|244.27|CAS 1820648-65-4 [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Methyl 2-(fluorosulfonyl)benzoate | 137654-46-7 [sigmaaldrich.com]

- 4. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. chemscene.com [chemscene.com]

- 10. tcichemicals.com [tcichemicals.com]

Applications of fluorosulfonyl benzoates in covalent drug discovery

Technical Guide: Applications of Fluorosulfonyl Benzoates in Covalent Drug Discovery

Part 1: Introduction & Strategic Context

The Renaissance of Covalent Inhibition For decades, medicinal chemistry viewed covalent inhibitors with skepticism, fearing idiosyncratic toxicity and immunogenicity. However, the clinical success of targeted covalent inhibitors (TCIs) like ibrutinib (targeting BTK) and osimertinib (targeting EGFR) has revolutionized this perspective. While the first generation of rational TCIs predominantly utilized acrylamides to target cysteine residues, the field is now hitting a "cysteine ceiling"—many high-value targets lack an accessible, non-catalytic cysteine.

Enter Fluorosulfonyl Benzoates (FSBs) Fluorosulfonyl benzoates represent a privileged class of "SuFEx" (Sulfur(VI) Fluoride Exchange) warheads. Unlike the highly reactive sulfonyl chlorides of the past, FSBs possess a unique balance of thermodynamic stability and kinetic reactivity. They are stable in aqueous plasma but react specifically when positioned in proximity to nucleophilic residues within a protein pocket.

Why FSBs?

-

Residue Expansion: They extend the druggable proteome beyond Cysteine to include Lysine, Tyrosine, Histidine, and Serine .

-

Tunable Reactivity: The benzoate ring allows for electronic tuning (via Hammett effects) of the sulfonyl fluoride electrophile.

-

Metabolic Stability: The S(VI)-F bond is resistant to reduction and hydrolysis, unlike many Michael acceptors.

Part 2: Chemical Basis & Mechanism (SuFEx)

The core mechanism relies on the sulfur(VI) fluoride exchange (SuFEx), a "click" chemistry reaction championed by K. Barry Sharpless. In the context of FSBs, the reaction is a nucleophilic substitution at the sulfur center.

Mechanism of Action: The reaction proceeds via a concerted substitution or a hypervalent sulfur intermediate, resulting in the formation of a stable sulfonate (with Tyr/Ser) or sulfonamide (with Lys/His) bond and the release of fluoride.

Figure 1: The SuFEx reaction mechanism. The FSB warhead undergoes nucleophilic attack by a protein residue, driven by binding affinity (proximity), yielding a covalent adduct.

Comparative Analysis of Warheads

| Feature | Acrylamides | Sulfonyl Chlorides | Fluorosulfonyl Benzoates (FSB) |

| Primary Target | Cysteine (Thiol) | Non-specific (Lys/Ser/Tyr) | Lysine, Tyrosine, Histidine |

| Nucleophile Type | Soft | Hard | Hard/Borderline |

| Mechanism | Michael Addition | Nucleophilic Substitution | SuFEx (Substitution) |

| Aq. Stability | Moderate | Low (Hydrolysis prone) | High (Kinetically stable) |

| Selectivity | High (if Cys present) | Low (Promiscuous) | High (Proximity-dependent) |

Part 3: Experimental Protocols

Protocol A: Synthesis of an FSB-Functionalized Probe

Objective: To attach an FSB warhead to a ligand or scaffold for ABPP or inhibition studies.

Reagents:

-

Scaffold: Amine-containing ligand (R-NH₂).

-

Warhead Precursor: 3-(fluorosulfonyl)benzoic acid (commercially available).

-

Coupling Agents: HATU, DIPEA (Diisopropylethylamine).

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

-

Activation: Dissolve 3-(fluorosulfonyl)benzoic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at 0°C for 15 minutes to activate the carboxylic acid.

-

Expert Insight: Avoid using elevated temperatures during activation to prevent premature hydrolysis or fluoride elimination, although the S-F bond is generally robust.

-

-

Coupling: Add the amine-containing scaffold (R-NH₂, 1.0 equiv) dropwise to the activated mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.[1][2] The product peak should show the mass of [M+H]⁺ corresponding to the amide product.

-

Note: The S-F bond is stable to standard amide coupling conditions.

-

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/HATU byproducts), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

-

Purification: Purify via flash chromatography (silica gel). Avoid nucleophilic solvents (like MeOH) in the mobile phase if the warhead is particularly activated, though standard EtOAc/Hexanes is usually safe.

Protocol B: Activity-Based Protein Profiling (ABPP) with FSB Probes

Objective: To map the "reactive proteome" and identify targets of an FSB probe.

Figure 2: ABPP workflow for FSB probes. The probe covalently modifies targets, followed by biotinylation via click chemistry, enrichment, and mass spectrometry identification.

Detailed Workflow:

-

Proteome Preparation: Prepare cell lysates (1–2 mg/mL protein) in PBS. Avoid buffers with high concentrations of nucleophiles (e.g., Tris, DTT) during the initial labeling phase if possible, though FSBs are generally selective for protein residues over buffer components.

-

Probe Labeling: Add the FSB-alkyne probe (final conc. 1–10 µM) to the lysate.

-

Control: Prepare a parallel sample with DMSO only or a competitive inhibitor (10x excess) to validate specific binding.

-

-

Incubation: Incubate at 37°C for 1–4 hours. The slow kinetics of SuFEx compared to Michael additions often necessitate longer incubation times.

-

Click Chemistry: Add the "Click Cocktail" to attach a biotin tag:

-

Biotin-Azide (100 µM)

-

TCEP (1 mM)

-

TBTA (Ligand, 100 µM)

-

CuSO₄ (1 mM)

-

Incubate for 1 hour at room temperature.

-

-

Enrichment: Precipitate proteins (acetone/MeOH), wash to remove excess reagents, and re-solubilize. Incubate with Streptavidin-agarose beads.

-

Digestion & MS: Perform on-bead trypsin digestion. Analyze peptides via LC-MS/MS. Look for mass shifts corresponding to the probe adduct on Lys/Tyr/His residues.

Part 4: Case Study – Targeting eIF4E

The Challenge: Eukaryotic translation initiation factor 4E (eIF4E) is a key oncogenic driver.[2][3][4] It lacks an active site cysteine, rendering traditional acrylamide inhibitors ineffective.

The Solution: Researchers utilized a "covalent docking" strategy to design Arylsulfonyl Fluoride 12 (a derivative containing a fluorosulfonyl benzoate-like motif).[2]

-

Target Residue: Lysine 162 (K162).[2] This residue is non-catalytic but sits on the rim of the cap-binding pocket.

-

Mechanism: The ligand binds reversibly to the cap-binding site, positioning the sulfonyl fluoride warhead in close proximity to the ε-amino group of K162. A SuFEx reaction ensues, forming a covalent sulfonamide bond.

-

Outcome: The compound demonstrated cellular activity and validated the ability of FSBs to target "undruggable" lysines in complex biological systems.[3]

Part 5: Challenges & Future Directions

-

Off-Target Reactivity: While more selective than sulfonyl chlorides, FSBs can still label hyper-reactive residues on off-target proteins. Comprehensive proteomic profiling (as described in Protocol B) is mandatory to define selectivity windows.

-

Chemical Stability: In highly basic conditions, the S-F bond can hydrolyze. Storage of FSB compounds should be in anhydrous conditions (DMSO) at -20°C.

-

Metabolic Fate: The metabolic processing of the sulfonamide/sulfonate adduct in vivo is still an area of active research.

References

-

Targeted Covalent Inhibitors & SuFEx Chemistry

- Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.

- Source: Angewandte Chemie Intern

-

URL:[Link]

-

FSB Applic

- Title: Global Profiling of the Lysine Reactome in Cancers.

- Source: ACS Central Science.

-

URL:[Link]

-

Case Study: eIF4E Inhibitor

-

SuFEx in Chemical Biology

Sources

- 1. journals.plos.org [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Lysine-Targeted eIF4E Inhibitors through Covalent Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]

An In-Depth Technical Guide to Methyl 2-fluoro-4-(fluorosulfonyl)benzoate: Structure, Reactivity, and Applications

Abstract

Methyl 2-fluoro-4-(fluorosulfonyl)benzoate is a strategically designed aromatic compound that has emerged as a powerful tool in chemical biology and drug discovery. Its unique structural architecture, featuring a reactive sulfonyl fluoride "warhead," a modifiable methyl ester handle, and a strategically placed fluorine atom, provides a compelling combination of stability and chemoselective reactivity. This guide offers an in-depth exploration of its molecular structure, dissects its reactivity profile with mechanistic insights, outlines its synthetic rationale, and details its applications as a covalent probe for target identification and a versatile building block for medicinal chemistry.

Introduction: A Privileged Scaffold for Covalent Science

In the landscape of modern drug development and chemical biology, the ability to form stable, targeted covalent bonds with biological macromolecules is of paramount importance. Covalent modifiers offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for reversible inhibitors. Within this context, sulfonyl fluorides (SFs) have been identified as "privileged warheads".[1] They exhibit a finely tuned balance of aqueous stability and reactivity toward a range of nucleophilic amino acid residues, a feature that sets them apart from more traditional cysteine-directed electrophiles.[2]

This compound is an exemplar of this class of reagents. It is not merely a chemical entity but a sophisticated instrument for molecular exploration. Its design integrates the key features of the sulfonyl fluoride moiety with other functional groups that allow for its use in a variety of applications, from activity-based protein profiling (ABPP) to the synthesis of complex molecular architectures via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile molecule.

Molecular Structure and Physicochemical Properties

The efficacy of this compound stems directly from the interplay of its constituent functional groups. Each component has a specific role that dictates the molecule's overall behavior.

dot

Caption: 2D Structure of this compound.

Key Structural Features:

-

Sulfonyl Fluoride (-SO₂F): This is the electrophilic "warhead" of the molecule. The sulfur atom is in a high oxidation state (+6), making it susceptible to nucleophilic attack. Unlike the more reactive sulfonyl chlorides, the S-F bond is significantly more stable in aqueous media, reducing off-target reactions and hydrolysis, yet it remains sufficiently reactive to form covalent bonds with specific, activated amino acid residues within a protein's binding site.[1]

-

Methyl Ester (-COOCH₃): This group serves two primary purposes. First, it acts as a versatile synthetic handle. It can be readily hydrolyzed under basic conditions to the corresponding carboxylic acid or converted into a wide array of amides, providing a straightforward route for diversification and attachment of other molecular fragments (e.g., linkers, pharmacophores). Second, its electronic properties influence the overall reactivity of the aromatic ring.

-

Ortho-Fluoro Group (-F): The fluorine atom at the 2-position exerts a powerful electron-withdrawing inductive effect. This electronic perturbation can modulate the reactivity of the adjacent methyl ester and, more importantly, can influence the electrophilicity of the sulfonyl fluoride group at the 4-position. Studies have shown that electronic factors significantly affect the stability and reactivity of the S-F bond.[5][6]

-

Aromatic Ring: The benzene ring serves as a rigid scaffold, holding the functional groups in a defined spatial orientation. This is critical for its interaction with the defined three-dimensional architecture of a protein binding site.

Physicochemical Data Summary

The following table summarizes the key identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 137654-46-7 | [7] |

| Molecular Formula | C₈H₆FO₄S | [8] |

| Molecular Weight | 218.21 g/mol | [8] |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)S(=O)(=O)F)F | [7] |

| InChI Key | LLQSKDZICCVCEB-UHFFFAOYSA-N | [8] |

| Physical Form | Solid or Semi-solid | [8] |

| Purity | Typically ≥95% | [8] |

| Storage | Inert atmosphere, 2-8°C | [8] |

Reactivity Profile and Mechanistic Insights

The utility of this compound is defined by its dual reactivity, centered on the sulfonyl fluoride and methyl ester moieties.

The Sulfonyl Fluoride: A Chemoselective Covalent Warhead

The primary role of the sulfonyl fluoride group is to act as an electrophile for covalent modification of proteins. This reactivity is the foundation of the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm.[3] The mechanism involves the nucleophilic attack by an electron-rich amino acid side chain on the electrophilic sulfur center, leading to the displacement of the fluoride ion and the formation of a stable sulfonate or sulfonamide linkage.

A key advantage of sulfonyl fluorides is their broad targeting scope. Unlike electrophiles that are highly specific for the thiol of cysteine, sulfonyl fluorides can react with a variety of nucleophilic residues, including serine, threonine, tyrosine, lysine, and histidine, greatly expanding the druggable proteome.[3][9]

dot

Caption: General mechanism of protein covalent modification.

This chemoselectivity is context-dependent, relying on the specific microenvironment of the protein binding site to sufficiently enhance the nucleophilicity of a particular residue for a reaction to occur.

Reactions of the Methyl Ester Handle

The methyl ester group provides a gateway for synthetic elaboration, allowing the core scaffold to be adapted for various applications.

-

Alkaline Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or mixed-solvent system results in the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is fundamental for altering the solubility of the molecule or for preparing derivatives where a carboxylate is required for interaction with a biological target. While ortho-substituents can sterically hinder ester hydrolysis, high-temperature or non-aqueous methods can overcome this barrier.[2][10][11]

-

Amidation: The ester can be directly converted to an amide by reaction with a primary or secondary amine. This is one of the most common reactions in medicinal chemistry for building complex molecules. Various catalytic systems can facilitate this transformation, which is crucial for attaching linkers for bioconjugation or for exploring structure-activity relationships (SAR).[12][13][14]

dot

Caption: Key synthetic transformations of the methyl ester group.

Synthesis Pathway

A likely synthetic pathway would be:

-

Diazotization of an Aniline Precursor: Starting with methyl 3-amino-4-fluorobenzoate, diazotization is achieved using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Sulfonyl Fluoride Formation: The in-situ generated diazonium salt is then subjected to a reaction with sulfur dioxide (SO₂) in the presence of a copper catalyst and a fluoride source. Alternatively, modern methods may employ SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) and a fluoride source like potassium bifluoride (KHF₂).[1] This step installs the -SO₂F group, displacing the diazonium group.

This approach is modular and allows for the synthesis of various substituted aryl sulfonyl fluorides by simply changing the starting aniline.

Applications in Research and Drug Development

The unique reactivity profile of this compound makes it a valuable asset across the drug discovery pipeline.

-

Covalent Probes for Target Identification: It can be used as a reactive fragment or as part of a larger molecule to covalently label proteins. Subsequent proteomic analysis, often involving mass spectrometry, can identify the specific protein target and the site of modification, which is a critical step in validating new drug targets.

-

Activity-Based Protein Profiling (ABPP): In ABPP, the compound can be used to assess the functional state of enzymes in complex biological samples (e.g., cell lysates, tissues). By reacting with the active site of an enzyme, it provides a readout of enzymatic activity.

-

Fragment-Based Drug Discovery (FBDD): As a small, reactive molecule, it can be used in fragment screening campaigns. If the fragment is found to bind and react with a target protein, it provides a validated starting point for elaboration into a more potent and selective inhibitor.

-

SuFEx Click Chemistry Hub: The sulfonyl fluoride group serves as a SuFEx handle, allowing for the reliable and efficient conjugation to other molecules containing a suitable nucleophile. This is invaluable for creating bioconjugates, such as antibody-drug conjugates (ADCs) or probes for chemical biology.[15]

dot

Caption: Workflow for target identification using a covalent probe.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, providing clear causality behind the experimental choices.

Protocol 1: General Procedure for Covalent Labeling of a Purified Protein

-

Objective: To confirm the covalent modification of a target protein by this compound.

-

Rationale: This protocol uses controlled conditions to assess direct reactivity. Intact protein mass spectrometry provides a direct and unambiguous readout of covalent modification.

-

Protein Preparation: Prepare a stock solution of the purified target protein (e.g., 1 mg/mL, ~20-50 µM) in a suitable buffer (e.g., 50 mM HEPES or PBS, pH 7.4). Causality: The buffer should be free of primary amines (like Tris) that could react with the probe.

-

Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Causality: DMSO is a water-miscible organic solvent that ensures the probe remains solubilized before addition to the aqueous buffer.

-

Labeling Reaction: In separate microcentrifuge tubes, add the protein solution. Add the probe stock solution to achieve a final concentration of 100-200 µM (a 5-10 fold molar excess over the protein). For a negative control, add an equivalent volume of DMSO.

-

Incubation: Incubate the reactions at room temperature or 37°C for 1-4 hours. The optimal time may need to be determined empirically.

-

Analysis by Mass Spectrometry: Quench a small aliquot of the reaction by diluting it into a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile). Analyze via LC-MS to determine the mass of the intact protein. A mass shift corresponding to the addition of the probe fragment (C₈H₅FO₃S, MW = 200.19 Da) confirms covalent modification.

Protocol 2: Synthesis of an Amide Derivative via Direct Amidation

-

Objective: To demonstrate the utility of the methyl ester as a synthetic handle.

-

Rationale: This protocol employs a catalyzed amidation, a robust and widely used transformation in medicinal chemistry, to create a new C-N bond.[13]

-

Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, dissolve this compound (1 equiv.) in an anhydrous solvent such as DMSO or THF.

-

Addition of Reagents: Add the desired primary or secondary amine (1.2 equiv.). Then, add a suitable catalyst system. For challenging amidations, a combination of a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt, ~5 mol%) and additives can be effective.[13] A base such as DIPEA (2 equiv.) may be required.

-

Reaction: Stir the mixture at room temperature or heat (e.g., 60-90 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a highly valuable and versatile chemical tool. Its design thoughtfully combines a stable yet reactive sulfonyl fluoride warhead with a synthetically tractable methyl ester handle on a fluorinated benzene scaffold. This integration allows it to function effectively as both a chemoselective probe for exploring biological systems and a foundational building block for the construction of complex, bioactive molecules. For researchers in chemical biology and drug discovery, a thorough understanding of its structure and reactivity profile opens up a wide array of opportunities for target validation, covalent inhibitor design, and the application of SuFEx click chemistry.

References

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

-

Mancini, P. M., et al. (2002). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 4(4), 369-371. [Link]

-

Li, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

-

PubChem. Methyl 2-(fluorosulfonyl)benzoate. National Center for Biotechnology Information. [Link]

-

Sharpless, K. B., et al. (2020). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. [Link]

-

Jones, L. H., et al. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

-

Willis, M. C. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4141. [Link]

-

Wu, J., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 10, 968038. [Link]

-

"user20371". (2020). Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Chemistry Stack Exchange. [Link]

-

Sanford, M. S., & Sigman, M. S. (2015). Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. Chemical Science, 6(12), 7249-7254. [Link]

-

Organic Syntheses. (Various Years). Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

-

Cornella, J. (2021). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 5, 387–403. [Link]

-

Pham, T. Q. A., et al. (2023). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Molecular Pharmaceutics, 20(2), 1037-1047. [Link]

-

Wei, M., et al. (2021). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Angewandte Chemie International Edition, 60(13), 7397-7404. [Link]

-

Qin, H.-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(25), 13863-13867. [Link]

-

Bae, C. (2018). PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses, 95, 368-381. [Link]

-

Pham, T. Q. A., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1037-1047. [Link]

-

MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

-

Wei, M., et al. (2021). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ResearchGate. [Link]

-

Wang, X., et al. (2019). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 23(6), 1147-1152. [Link]

-

MySkinRecipes. Methyl 3-(fluorosulfonyl)benzoate. MySkinRecipes. [Link]

-

Wei, M., et al. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Angewandte Chemie International Edition, 60(13), 7397-7404. [Link]

- Google Patents. (1983). Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.

- Google Patents. (1981). Process for preparing fluorobenzene-sulfonyl fluorides.

-

McPherson, C. G., et al. (2016). Amidation of Unactivated Ester Derivatives Mediated by Trifluoroethanol. The Royal Society of Chemistry. [Link]

-

Mykhailiuk, P. K. (2021). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal, 16(24), 4049-4061. [Link]

-

Organic Syntheses. (2019). Fluorobis(phenylsulfonyl)methane (FBSM) as a Monofluoromethylating Reagent. Organic Syntheses, 96, 474-500. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchers.mq.edu.au [researchers.mq.edu.au]

- 6. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Methyl 2-(fluorosulfonyl)benzoate | 137654-46-7 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

- 13. A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods [ouci.dntb.gov.ua]

Technical Guide: Sulfonyl Fluorides vs. Sulfonyl Chlorides in Synthesis & Chemical Biology

Executive Summary

For decades, sulfonyl chlorides (

Part 1: Physicochemical Divergence

The functional difference between a sulfonyl chloride and a sulfonyl fluoride is not merely a change of halogen; it is a shift from a kinetically unstable electrophile to a thermodynamically stable, latent electrophile .

The Stability Paradox

Sulfonyl fluorides possess a unique "sleeping beauty" profile. They are remarkably stable against hydrolysis and thermolysis yet react rapidly under specific activation. This is governed by the S–F bond strength and the "hard" nature of the fluoride.

| Feature | Sulfonyl Chloride ( | Sulfonyl Fluoride ( | Mechanistic Implication |

| Bond Dissociation Energy | ~46 kcal/mol | ~81–90 kcal/mol | SFs resist homolytic cleavage; SCs are prone to radical decomposition. |

| Hydrolysis ( | Minutes to Hours (pH dependent) | Weeks to Months (aqueous stable) | SFs are compatible with open-flask biology; SCs require anhydrous conditions. |

| Redox Stability | Low (Susceptible to reduction) | High (Resistant to reduction) | SFs survive reductive biological environments (e.g., cytosolic glutathione). |

| Geometry | Distorted Tetrahedral | Tetrahedral (Shorter S-X bond) | The S-F bond is significantly shorter (1.56 Å) than S-Cl (2.01 Å), increasing steric shielding. |

The Electrostatic Factor

The sulfur atom in

Part 2: Mechanistic Pathways & Decision Logic

The choice between Chloride and Fluoride dictates the synthetic strategy.

-

Sulfonyl Chlorides follow a classical Associative-Dissociative mechanism. They are "always on" electrophiles.

-

Sulfonyl Fluorides follow the SuFEx mechanism.[1][2] They are "gated" electrophiles, requiring a specific key (Silicon or Proton) to unlock reactivity.

Visualization: Synthetic Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate electrophile based on reaction conditions and target application.

Figure 1: Decision matrix for selecting between Sulfonyl Chloride and Sulfonyl Fluoride based on synthetic constraints.

Part 3: Experimental Protocols

Protocol A: Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides (The KHF2 Method)

This is the industry-standard "best practice" for robustness. We use Potassium Bifluoride (

Safety Note:

Materials:

-

Starting Material: Aryl/Alkyl Sulfonyl Chloride (1.0 equiv)

-

Reagent: Potassium Bifluoride (

) (2.0 equiv) -

Solvent: Acetonitrile (MeCN) / Water (

) [1:1 ratio]

Step-by-Step:

-

Dissolution: Dissolve the sulfonyl chloride in MeCN (0.5 M concentration).

-

Activation: Prepare a solution of

in water. -

Mixing: Add the aqueous

dropwise to the MeCN solution at room temperature.-

Observation: The reaction is usually mildly exothermic.

-

-

Monitoring: Stir vigorously for 2–4 hours. Monitor by TLC or LCMS.

-

Note: The

of the fluoride is typically very similar to the chloride, but the chloride streak (hydrolysis) will disappear.

-

-

Workup: Dilute with EtOAc. Wash the organic layer with water (

) and brine ( -

Purification: Dry over

, filter, and concentrate.-

Result: Most sulfonyl fluorides are obtained as pure solids/liquids requiring no chromatography.

-

Protocol B: SuFEx Coupling (The Silyl Ether Method)

This protocol utilizes the high affinity of Silicon for Fluoride (bond strength ~135 kcal/mol) to drive the reaction, a hallmark of Sharpless Click Chemistry.

Materials:

-

Electrophile: Sulfonyl Fluoride (1.0 equiv)

-

Nucleophile: Silyl Ether (

) (1.1 equiv) -

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5–10 mol%)

-

Solvent: MeCN or DCM (Anhydrous)

Step-by-Step:

-

Setup: In a flame-dried vial, combine Sulfonyl Fluoride and Silyl Ether in solvent (0.2 M).

-

Catalysis: Add DBU.

-

Reaction: Stir at room temperature.

-

Isolation: Concentrate directly. Flash chromatography is usually required to remove the catalyst.

Part 4: Chemical Biology & Drug Discovery Applications[2][5][6]

This is where the divergence is most critical. Sulfonyl chlorides are generally too reactive for biological systems—they hydrolyze before reaching their target or non-specifically alkylate abundant nucleophiles.

Sulfonyl fluorides, however, are context-dependent covalent inhibitors . They do not react with free cysteine/lysine in solution randomly. They only react when:

-

Proximity: The probe binds to a specific pocket.

-

Activation: A specific amino acid side chain (e.g., Tyrosine, Lysine, Serine, Histidine) is positioned to activate the fluoride leaving group, often via H-bonding networks or local pH effects.

Visualization: The SuFEx Activation Cycle in Proteins

The following diagram details the unique activation mechanism that allows SFs to target residues like Tyrosine, which are traditionally difficult to target covalently.

Figure 2: The context-dependent activation of Sulfonyl Fluorides within a protein binding pocket.

Key Application: Ligand-Directed Labeling

Researchers use SF probes to map "ligandable" sites across the proteome. Because SFs are stable in plasma and cell lysate, they can be used in live-cell activity-based protein profiling (ABPP), whereas sulfonyl chlorides would be instantly quenched by water.

References

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4] Angewandte Chemie International Edition. [Link] (The foundational paper establishing SuFEx and the stability/reactivity profile of SFs.)

-

Jones, L. H. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ACS Medicinal Chemistry Letters. [Link] (Authoritative review on the biological specificity and amino acid targeting of SFs.)

-

Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews. [Link] (Comprehensive overview of synthetic applications and polymer chemistry.)

-

Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Targets and Substrates in the Development of New Synthetic Methods. Chemical Reviews. [Link] (Detailed analysis of the bond energies and synthetic transformations.)

Sources

- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 3. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]

- 4. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of the Fluorosulfonyl Group in Physiological Conditions: A Technical Guide

Executive Summary

The fluorosulfonyl group (

Part 1: Physicochemical Basis of Stability

The unique stability profile of the fluorosulfonyl group stems from the specific properties of the S(VI)-F bond.[2]

The "Privileged" Bond

The S-F bond is significantly stronger and shorter than the S-Cl bond found in sulfonyl chlorides, rendering it resistant to spontaneous hydrolysis.

-

Bond Energy: The S-F bond dissociation energy is approx. 130 kcal/mol, compared to ~60-70 kcal/mol for S-Cl.

-

Hard/Soft Acid-Base (HSAB) Theory: The sulfur center in

is a hard electrophile. It does not react readily with soft nucleophiles (like free thiols in solution) or water without specific catalysis. -

Resistance to Reduction: Unlike sulfonyl chlorides, which are easily reduced to sulfinates, the sulfonyl fluoride group is resistant to biological reduction, maintaining its integrity in the reducing environment of the cytosol.

Comparative Stability Data

The following table summarizes the stability of sulfonyl fluorides compared to other common electrophiles under physiological conditions (pH 7.4, 37°C).

| Electrophile Class | Hydrolytic Stability ( | Plasma Stability | GSH Reactivity (Non-enzymatic) | Primary Target Residue |

| Aryl Sulfonyl Fluoride | > 24 hours (often days) | High (Structure dependent) | Negligible | Tyr, Lys, His, Ser |

| Aryl Fluorosulfate | > 1 week | Very High | None | Tyr, Lys, His |

| Sulfonyl Chloride | < 10 minutes | Very Low | High (Rapid degradation) | Non-specific |

| Acrylamide | High | Moderate | Moderate to High | Cys |

Part 2: Physiological Stability Profile

Hydrolytic Stability (pH 7.4)

In phosphate-buffered saline (PBS) at pH 7.4, most aryl sulfonyl fluorides exhibit negligible hydrolysis over 24–48 hours. This resistance is due to the high energy barrier for the displacement of fluoride by water (a poor nucleophile for this center without assistance).

-

Mechanism: Hydrolysis requires the formation of a pentacoordinate sulfur intermediate. Without protonation of the fluoride or Lewis acid stabilization of the sulfonyl oxygens, this pathway is energetically unfavorable in neutral buffer.

Metabolic Stability (Plasma & GSH)

-

Plasma Protein Binding: Sulfonyl fluorides can bind reversibly to plasma proteins (e.g., albumin) without covalent modification, preserving the warhead for the target tissue.

-

Glutathione (GSH) Resistance: A critical advantage of SuFEx warheads is their inertness toward free glutathione (intracellular conc. 1–10 mM). Unlike Michael acceptors (acrylamides) that are prone to Michael addition by GSH, the

group does not undergo

The Activation Mechanism (The "Goldilocks" Zone)

The transition from stable to reactive occurs only within the protein active site. This "context-dependent reactivity" is driven by:

-

Proximity: High local concentration of the nucleophile.

-

Environment: The protein microenvironment (e.g., an oxyanion hole) can H-bond to the sulfonyl oxygens, increasing the electrophilicity of the sulfur center.

-

Base Catalysis: A neighboring basic residue can deprotonate the target nucleophile (e.g., Tyr-OH to Tyr-O

), facilitating the attack.

Caption: Mechanism of context-dependent activation of sulfonyl fluorides. The warhead remains inert until specific micro-environmental factors in the binding pocket lower the activation energy for nucleophilic attack.

Part 3: Experimental Protocols

To validate the stability and reactivity of a novel fluorosulfonyl probe, the following self-validating workflows are recommended.

Protocol A: Plasma and GSH Stability Assay (LC-MS/MS)

Objective: Determine the half-life (

Materials:

-

Human/Mouse Plasma (heparinized).

-

Reduced Glutathione (GSH) stock (100 mM in PBS).

-

Internal Standard (e.g., Tolbutamide or a structural analog lacking the warhead).

-

LC-MS/MS system (e.g., Agilent 6400 series or equivalent).

Workflow:

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO.

-

Plasma Incubation:

-

Spike compound into pre-warmed (37°C) plasma to a final concentration of 1 µM (0.1% DMSO).

-

Incubate at 37°C with gentle shaking.

-

Timepoints: 0, 15, 30, 60, 120, 240 min, and 24 h.

-

-

GSH Incubation:

-

Prepare PBS (pH 7.4) containing 5 mM GSH.

-

Spike compound to 10 µM.

-

Incubate at 37°C.

-

Timepoints: 0, 1, 4, 24 h.

-

-

Extraction:

-

At each timepoint, transfer 50 µL aliquot to 200 µL cold acetonitrile (containing Internal Standard) to precipitate proteins.

-

Centrifuge at 4,000 x g for 20 min at 4°C.

-

Collect supernatant for LC-MS analysis.

-

-

Analysis:

-

Monitor the parent ion [M+H]+.

-

Critical Check: For GSH samples, specifically scan for the [M+GSH-HF+H]+ adduct mass to confirm lack of reactivity.

-

-

Calculation: Plot ln(% remaining) vs. time to calculate

and

Protocol B: Intrinsic Reactivity Profiling (NMR)

Objective: Quantify reactivity against specific amino acid surrogates to predict residue targeting.

Workflow:

-

Dissolve test compound (10 mM) in

or deuterated phosphate buffer (if soluble). -

Add 10 equivalents of N-acetyl-L-tyrosine methyl ester (or Lys/His analogs).

-

Add base (e.g., triethylamine) if using organic solvent to mimic protein basicity.

-

Monitor 19F NMR spectra over 12 hours.

-

Signal: Disappearance of the sulfonyl fluoride peak (~ +65 ppm) and appearance of free fluoride (~ -120 ppm).

-

Part 4: Visualization of Stability Testing Workflow

Caption: Decision tree for evaluating the physiological stability of SuFEx probes before advancing to biological validation.

References

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

-

Zheng, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.[3] Journal of the American Chemical Society. [Link][3]

-

Hymel, D., & Burke, T. R. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions.[4] ChemMedChem. [Link]

-

Baranczak, A., et al. (2017). A Library of Sulfonyl-Fluoride Probes for Kinome-Wide Profiling. Journal of the American Chemical Society. [Link]

Sources

- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Technical Guide: Methyl 2-fluoro-4-(fluorosulfonyl)benzoate in SuFEx-Driven Drug Discovery

The following technical guide details the chemistry, synthesis, and application of Methyl 2-fluoro-4-(fluorosulfonyl)benzoate , a specialized bifunctional "hub" molecule used in Sulfur-Fluoride Exchange (SuFEx) click chemistry and covalent drug discovery.

Executive Summary

This compound (CAS: 1909313-75-2 ) represents a "privileged scaffold" in modern chemical biology. It combines two orthogonal electrophiles: a methyl ester (reactive toward standard nucleophilic acyl substitution) and a sulfonyl fluoride (a latent electrophile for SuFEx click chemistry).

This guide addresses the specific utility of this core in:

-

Fragment-Based Drug Discovery (FBDD): As a covalent warhead targeting Lysine, Tyrosine, and Histidine residues.

-

Proteomics: As a probe for Activity-Based Protein Profiling (ABPP).

-

Modular Synthesis: As a linker for PROTACs and radiotracers (

-PET).

Chemical Architecture & Reactivity Profile

Structural Logic

The molecule consists of a benzene ring substituted with three functional groups that dictate its reactivity:

-

Position 1 (Methyl Ester): A standard electrophile. It serves as the attachment point for building blocks (e.g., converting to an amide to link to a drug pharmacophore).

-

Position 2 (Fluorine Atom): An electronic modulator. Being meta to the sulfonyl group (at C4), the fluorine atom exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the sulfur center without introducing significant steric hindrance.

-

Position 4 (Sulfonyl Fluoride): The SuFEx warhead. Unlike sulfonyl chlorides, this group is resistant to reduction and hydrolysis under physiological conditions but reacts specifically with nucleophiles when activated (e.g., by H-bonding or Silicon interaction).

Orthogonality (The "Sleeping Beauty" Effect)

A defining feature of this hub is the orthogonality between the ester and the sulfonyl fluoride.

-

Ester Transformations: You can hydrolyze the ester to an acid (LiOH, THF/H2O) or convert it to an amide (Amine, T3P/DIPEA) without decomposing the sulfonyl fluoride. The S-F bond is incredibly stable to these conditions.

-

SuFEx Activation: The sulfonyl fluoride remains inert until "woken up" by specific conditions (e.g., protein microenvironment or Si-F activation), making it ideal for biological probing.

Synthesis Protocols

While commercial sources exist, in-house synthesis is often required for isotopic labeling or derivative creation. The most robust route avoids direct chlorosulfonylation (which suffers from regioselectivity issues due to the directing effects of the ester and fluoro groups) and instead utilizes the diazonium salt method.

Recommended Synthetic Pathway (DOT Visualization)

Figure 1: Regioselective synthesis of the target hub starting from 4-amino-2-fluorobenzoic acid.

Detailed Protocol: The "Meerwein-to-SuFEx" Route

Step 1: Esterification

Dissolve 4-amino-2-fluorobenzoic acid in Methanol. Add catalytic

Step 2: Formation of Sulfonyl Chloride

-

Diazotization: Suspend the methyl ester (1 equiv) in concentrated HCl at 0°C. Add aqueous

(1.1 equiv) dropwise. Stir until the solution becomes clear (formation of diazonium salt). -

Meerwein Reaction: In a separate vessel, saturate glacial acetic acid with

gas. Add -

Workup: Pour into ice water. The sulfonyl chloride will precipitate or form an oil. Extract with DCM.

Step 3: Fluorine Exchange (The SuFEx Step)

-

Dissolve the crude sulfonyl chloride in Acetonitrile (MeCN).

-

Add a saturated aqueous solution of Potassium Bifluoride (

, 2.0 equiv). Note: -

Stir at Room Temperature for 2–4 hours.

-

Purification: The sulfonyl fluoride is highly stable. Wash with water and brine. Purify via silica gel chromatography (Hexanes/EtOAc).

Yield Expectation: 60–75% overall.

Applications in Drug Discovery[1][2]

Covalent Inhibition Mechanism

Unlike acrylamides (which target Cysteine), aryl fluorosulfonyls can target Tyrosine , Lysine , Serine , and Histidine . The 2-fluoro substituent on this specific benzoate core modulates the reactivity, making the sulfur center sufficiently electrophilic to react with nucleophilic residues in the binding pocket without causing non-specific toxicity.

Mechanism:

-

Note: The reaction is often assisted by the protein environment (e.g., an oxyanion hole or adjacent H-bond donor) which activates the fluoride leaving group.

Activity-Based Protein Profiling (ABPP)

This molecule serves as a "scout" fragment.

-

Library Synthesis: The methyl ester is hydrolyzed and coupled to a library of amines (pharmacophores).

-

Incubation: The library is incubated with a proteome (cell lysate).

-

Click-Out: If the probe covalently modifies a protein, the alkyne handle (if pre-installed) or a subsequent click reaction allows for enrichment and Mass Spec identification.

SuFEx Workflow Visualization

Figure 2: The standard workflow for utilizing the hub in covalent probe development.

Comparative Data: Stability & Reactivity[1][3][4]

The following table contrasts the 2-fluoro derivative with standard analogs to highlight why this specific core is chosen.

| Scaffold | Electrophilicity ( | Hydrolytic Stability (pH 7.4) | Primary Target Residues |

| Phenyl sulfonyl fluoride | Moderate | High (>24h) | Tyr, Lys (slow) |

| 4-(Fluorosulfonyl)benzoate | High | High (>24h) | Tyr, Lys, His |

| This compound | Very High | High (>12h) | Lys (proximal), Tyr |

| Sulfonyl Chloride analog | Extreme | Low (<10 min) | Non-specific (Cys/Lys) |

Insight: The 2-fluoro group boosts reactivity (via induction) just enough to capture transient interactions with Lysine residues that un-substituted analogs might miss, while maintaining enough stability to survive cell culture conditions.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Jones, L. H. (2015). "Sulfonyl fluorides: chemical biology and drug discovery applications." MedChemComm. Link

-

Kelly, J. W., et al. (2018). "SuFEx-Enabled, High-Throughput Medicinal Chemistry." Journal of the American Chemical Society. Link

-

Baranczak, A., et al. (2017). "Fluorosulfates as Warheads in Covalent Inhibitors." Journal of the American Chemical Society. Link

-

Accela Chem. (2024). "Product Data: this compound (CAS 1909313-75-2)."[1] Link

Sources

Methyl 2-fluoro-4-(fluorosulfonyl)benzoate: A Bifunctional Linker for Proximity-Enabled Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The field of bioconjugation is continuously evolving, demanding chemical tools with high specificity, stability, and efficiency. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry, has emerged as a powerful strategy for forging robust covalent linkages between biomolecules.[1] This guide introduces Methyl 2-fluoro-4-(fluorosulfonyl)benzoate, a novel heterobifunctional linker, and explores its potential in proximity-enabled bioconjugation. We will delve into its rational design, proposed synthesis, and predicted reactivity, offering a comprehensive protocol for its application in labeling proteins with a particular focus on lysine and tyrosine residues. This document serves as a technical resource for researchers seeking to leverage the unique properties of sulfonyl fluorides for advanced bioconjugation applications, including the development of antibody-drug conjugates (ADCs) and protein-protein interaction studies.

Introduction: The Rise of SuFEx in Bioconjugation

The covalent modification of proteins is a cornerstone of chemical biology and drug development. The ideal bioconjugation reaction should be highly selective, proceed under physiological conditions, and yield a stable conjugate. While traditional methods have their merits, they often face challenges such as off-target reactions and linker instability.

Sulfur(VI) Fluoride Exchange (SuFEx) has gained significant traction as a robust and versatile click chemistry platform.[1] The central reactive motif, the sulfonyl fluoride (-SO2F), exhibits a unique balance of stability and reactivity. It is remarkably stable in aqueous media and resistant to hydrolysis, yet it can be "activated" to react with nucleophilic amino acid residues within a protein's local environment.[1] This "proximity-enabled" reactivity is a key advantage, as the sulfonyl fluoride remains largely inert until it is brought into close proximity with a suitable nucleophile on the target protein, thereby minimizing off-target modifications.[2][3]

Aryl sulfonyl fluorides have been shown to react with a range of nucleophilic amino acid side chains, including those of lysine, tyrosine, histidine, and serine.[4] This multi-targeting capability expands the toolbox for protein modification beyond the commonly targeted cysteine and lysine residues.

The Linker: this compound

We propose this compound as a novel heterobifunctional linker for bioconjugation. This molecule incorporates two key functionalities:

-

Aryl Sulfonyl Fluoride (-SO2F): The primary reactive group for covalent bond formation with nucleophilic amino acid residues on a target protein via the SuFEx reaction.

-

Methyl Ester (-COOCH3): A versatile handle for subsequent modifications. The ester can be hydrolyzed to a carboxylic acid, enabling the attachment of a payload, such as a drug molecule or a fluorescent dye, through standard amide coupling chemistries.

The strategic placement of the substituents on the benzene ring is designed to fine-tune the linker's reactivity and stability:

-

4-(fluorosulfonyl) group: The para-positioning of the -SO2F group makes it readily accessible for reaction.

-

2-fluoro group: The ortho-fluoro substituent is anticipated to have a dual effect. It can enhance the electrophilicity of the sulfonyl fluoride group through inductive electron withdrawal, potentially increasing its reactivity. Additionally, it may contribute to the stability of the S-F bond through steric and electronic effects.

Proposed Synthesis

A potential synthetic pathway is outlined below:

Caption: General workflow for bioconjugation using this compound.

Experimental Protocol: Bioconjugation to a Model Protein

This section provides a detailed, step-by-step methodology for the bioconjugation of this compound to a model protein, such as Bovine Serum Albumin (BSA).

Materials and Reagents

| Reagent | Supplier | Grade |

| This compound | (As synthesized) | >95% Purity |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | Protease-free |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher | Molecular Biology |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous |

| Hydroxylamine Hydrochloride | Sigma-Aldrich | Reagent Grade |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | Thermo Fisher | Reagent Grade |

| N-Hydroxysuccinimide (NHS) | Thermo Fisher | Reagent Grade |

| Amine-containing Payload (e.g., a fluorescent dye) | (As required) | High Purity |

| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher | (Appropriate MWCO) |

Step-by-Step Methodology

Part 1: Protein Labeling with the Linker

-

Prepare a stock solution of the linker: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Prepare the protein solution: Dissolve BSA in PBS (pH 7.4) to a final concentration of 10 mg/mL (approximately 150 µM).

-

Reaction setup: In a microcentrifuge tube, combine the BSA solution with the linker stock solution. The final molar ratio of linker to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended. The final DMSO concentration should not exceed 5% (v/v) to maintain protein integrity.

-

Incubation: Incubate the reaction mixture at 37°C for 4-12 hours with gentle agitation. The reaction progress can be monitored by LC-MS.

-

Purification: Remove the excess, unreacted linker using a desalting column according to the manufacturer's instructions. The purified, linker-modified protein can be stored at 4°C for short-term use or at -20°C for long-term storage.

Part 2: Payload Attachment

-

Ester Hydrolysis: To the purified, linker-modified protein solution, add a solution of hydroxylamine hydrochloride (e.g., 0.5 M, pH 7.5) to hydrolyze the methyl ester to a carboxylic acid. Incubate at room temperature for 1-2 hours. Subsequently, buffer exchange the protein into a suitable buffer for amide coupling (e.g., MES buffer, pH 6.0).

-

Activation of the Carboxylic Acid: Add EDC (e.g., 10-fold molar excess over the protein) and NHS (e.g., 20-fold molar excess) to the protein solution to activate the newly formed carboxylic acid. Incubate at room temperature for 15-30 minutes.

-

Payload Coupling: Add the amine-containing payload (e.g., 10 to 50-fold molar excess over the protein) to the activated protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

-

Final Purification: Purify the final bioconjugate from excess payload and coupling reagents using a desalting column or size-exclusion chromatography.

Characterization of the Bioconjugate

The successful synthesis of the bioconjugate should be confirmed using a combination of analytical techniques:

-

Mass Spectrometry (MS): To confirm the covalent attachment of the linker and the payload to the protein. An increase in the molecular weight corresponding to the mass of the linker and payload should be observed.

-

UV-Vis Spectroscopy: If a chromophoric payload is used, the concentration of the payload can be determined, and the drug-to-antibody ratio (DAR) can be calculated.

-

SDS-PAGE: To assess the integrity of the protein after conjugation and to visualize any changes in molecular weight.

-

Functional Assays: To ensure that the biological activity of the protein is retained after conjugation.

Conclusion and Future Perspectives

This compound represents a promising, albeit currently theoretical, bifunctional linker for advanced bioconjugation applications. Its design leverages the unique stability and proximity-enabled reactivity of the sulfonyl fluoride moiety, a hallmark of SuFEx chemistry. The ortho-fluoro substituent is hypothesized to further modulate the reactivity of the sulfonyl fluoride, a feature that warrants further experimental investigation. The methyl ester handle provides a convenient point of attachment for a wide range of payloads, making this linker potentially suitable for applications in targeted drug delivery, diagnostics, and fundamental biological research.

The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this and other novel sulfonyl fluoride-based linkers. As the demand for more precise and stable bioconjugates grows, the continued development of innovative linkers based on robust chemistries like SuFEx will be paramount.

References

-

ChemRxiv. Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions.[Link]

-

PNAS. Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry.[Link]

-

ResearchGate. Bifluoride‐catalysed O‐SuFEx linkage reaction for the assembly of polysulfates and polysulfonates.[Link]

-

PMC. Sulfur fluoride exchange.[Link]

-

ResearchGate. EnT-Mediated N-S Bond Homolysis of a Bifunctional Reagent Leading to Aliphatic Sulfonyl Fluorides.[Link]

- Google Patents.

-

Watson International. methyl 2-fluoro-4-hydroxybenzoate cas 197507-22-5.[Link]

-

PMC. Biospecific Chemistry for Covalent Linking of Biomacromolecules.[Link]

-

PubChem. Methyl 2-[(fluorosulfonyl)methyl]benzoate (C9H9FO4S).[Link]

-

PubChem. Methyl 2-(fluorosulfonyl)benzoate (C8H7FO4S).[Link]

- Google Patents.CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

PubChem. Methyl 4-Fluoro-3-(methylsulfonyl)benzoate | C9H9FO4S | CID 10752025.[Link]

- Google P

-

Molekula. Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate | 1235865-75-4.[Link]

-

PMC. C-SuFEx linkage of sulfonimidoyl fluorides and organotrifluoroborates.[Link]

-

ChemRxiv. Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups.[Link]

-

Patsnap. Method for synthesizing methyl 2-methyl-4-acetyl benzoate.[Link]

-

Patsnap. Preparation method of 4-amino-2-fluoro-methyl benzamide.[Link]

-

OUCI. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)‐Derived Connective Hubs for Bioconjugation…[Link]

Sources

Methodological & Application

Synthesis of polysulfates using Methyl 2-fluoro-4-(fluorosulfonyl)benzoate

Application Note: Precision Synthesis of Ester-Functionalized Polysulfates via SuFEx

Subject: Protocol for the utilization of Methyl 2-fluoro-4-(fluorosulfonyl)benzoate as a functional chain-terminator in SuFEx polycondensation.

Part 1: Executive Summary & Chemical Logic

1.1 The Challenge in Polysulfate Engineering Polysulfates, synthesized via Sulfur-Fluoride Exchange (SuFEx), represent a class of high-performance engineering polymers exhibiting superior hydrolytic stability, transparency, and mechanical strength compared to polycarbonates. However, a critical limitation in their application (e.g., in drug delivery carriers or advanced coating materials) is their chemical inertness. Standard polysulfate backbones lack reactive handles for post-polymerization modification (PPM).

1.2 The Solution: this compound This application note details the use of This compound (MFSB) . Unlike standard bis-functional monomers, MFSB is a heterofunctional "SuFEx-able" reagent.

-

The Fluorosulfonyl Group (

): Acts as a high-fidelity "click" handle that reacts exclusively with the silyl ether chain ends of the growing polymer. -

The Methyl Ester (

): Remains inert during the polymerization but serves as a latent handle for downstream functionalization (e.g., hydrolysis to carboxylic acid for bioconjugation). -

The Ortho-Fluorine Substituent: Critically, the fluorine atom at the 2-position (ortho to the ester, meta to the sulfonyl) exerts an electron-withdrawing inductive effect (

). This activates the sulfonyl fluoride for faster end-capping kinetics and electronically tunes the ester for subsequent transformations.

1.3 Application Scope This protocol is designed for researchers aiming to synthesize telechelic or end-functionalized polysulfates. The resulting polymers bear terminal benzoate motifs suitable for surface grafting or peptide conjugation.

Part 2: Reaction Mechanism & Workflow

The synthesis follows a "One-Pot, Two-Stage" protocol.

-

Stage I (Polymerization): Bisphenol-A bis(fluorosulfate) reacts with Bisphenol-A bis(silyl ether) to form the polysulfate backbone.

-

Stage II (Termination): MFSB is introduced to quench the reactive silyl ether chain ends, installing the functional ester cap.

Pathway Visualization

Figure 1: Reaction pathway for the synthesis of ester-terminated polysulfates using MFSB.

Part 3: Detailed Experimental Protocol

Safety Warning: Sulfonyl fluorides are reactive electrophiles. Perform all reactions in a fume hood. Avoid skin contact.

Materials & Reagents

| Reagent | Role | Purity / Specs |

| BPA-Bis(fluorosulfate) | Monomer A | >98% (Recrystallized) |

| BPA-Bis(TMS ether) | Monomer B | >98% (Distilled) |

| This compound | End-Capper | >97% |

| TMAPF6 (Tetramethylammonium bifluoride) | Catalyst | Anhydrous |

| NMP (N-Methyl-2-pyrrolidone) | Solvent | Anhydrous (<50 ppm H2O) |

Step-by-Step Procedure

Step 1: Polymerization (Backbone Formation)

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge BPA-Bis(fluorosulfate) (1.00 equiv) and BPA-Bis(TMS ether) (1.02 equiv).

-

Note: A slight excess of the silyl ether ensures the polymer chains end with nucleophilic silyl groups, which are necessary for the reaction with the MFSB end-capper.

-

-

Dissolve monomers in NMP to achieve a concentration of 0.5 M.

-

Add TMAPF6 catalyst (0.5 mol% relative to monomers) under an inert atmosphere (

or Ar). -

Stir at room temperature (25°C) for 4–6 hours.

-

Checkpoint: Viscosity should increase significantly. Monitor conversion via

NMR (disappearance of fluorosulfate signal at +38 ppm).

-

Step 2: Functional Termination (End-Capping)

-

Once conversion >98%, add This compound (0.05 – 0.10 equiv) to the reaction mixture.

-

Scientific Rationale: The MFSB sulfonyl fluoride group reacts with the terminal phenoxy-silyl groups. The 2-fluoro substituent enhances the electrophilicity of the sulfonyl center, ensuring rapid and complete capping.

-

-

Stir the mixture for an additional 2 hours at room temperature.

-

Optional: Raise temperature to 50°C for 30 mins to ensure quantitative termination if the polymer MW is very high (>100 kDa).

Step 3: Isolation and Purification

-

Dilute the viscous reaction mixture with a minimal amount of DMF.

-

Precipitate the polymer dropwise into a 10-fold excess of vigorously stirred Methanol .

-

Filter the white precipitate and wash with methanol (

mL) to remove unreacted MFSB and catalyst residues. -

Dry under high vacuum at 60°C for 12 hours.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of MFSB-capped polysulfates.

Part 4: Characterization & Data Interpretation

To validate the incorporation of the this compound moiety, specific analytical markers must be tracked.

| Technique | Observation | Interpretation |

| Disappearance of signal at +65 ppm (Ar-SO2F of MFSB). | Indicates consumption of the end-capper. | |